

TTC-352: A Selective Estrogen Mimic for Endocrine-Resistant Breast Cancer

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Compound of Interest		
Compound Name:	CM-352	
Cat. No.:	B10771573	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TTC-352 is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) that has emerged as a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5][6][7] Developed to mimic the tumor-regressive effects of estradiol (E2) in hormone-independent breast cancer, TTC-352 is designed to circumvent the undesirable side effects associated with high-dose estrogen therapy.[8][9] This technical guide provides a comprehensive overview of the core scientific and clinical data available for TTC-352, including its mechanism of action, preclinical efficacy, and clinical pharmacology, tailored for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

TTC-352 functions as a selective estrogen mimic, exhibiting partial agonist activity on ER α .[2] [3][4] Its unique benzothiophene scaffold is pivotal to its mechanism, allowing for specific interactions within the ligand-binding domain of ER α .[1][8][10]

Binding to Estrogen Receptor Alpha



Upon administration, TTC-352 binds to ERα located in the nucleus.[6] This binding is stabilized by a hydrogen bond between the benzothiophene scaffold of TTC-352 and the amino acid residue Glutamate 353 (Glu353) in the ERα ligand-binding domain. This interaction facilitates the "sealing" of the ligand-binding domain by promoting the interaction of Aspartate 351 (Asp351) with helix 12 (H12).[1][8][10] This agonist conformation leads to the recruitment of coactivators typically associated with E2, initiating a cascade of downstream signaling events. [1][10]

Induction of the Unfolded Protein Response and Apoptosis

A key antitumor mechanism of TTC-352 is the rapid induction of the Unfolded Protein Response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum.[1][8] This hyperactivation of the UPR ultimately leads to apoptosis, or programmed cell death, in endocrine-resistant breast cancer cells.[1][8][10]

Extranuclear Translocation of ER α

Treatment with TTC-352 results in the translocation of ERα from the nucleus to extranuclear sites.[3][4][6] This nuclear export of ERα disrupts normal ER-mediated signaling pathways and contributes to the inhibition of tumor cell proliferation.[6]

Inhibition of the PKCα-FOXC2-p120catenin EMT Pathway

In tamoxifen-resistant breast cancer cells, which often overexpress protein kinase C alpha (PKCα), a novel epithelial-mesenchymal transition (EMT) signaling pathway involving FOXC2-mediated repression of p120catenin has been identified. TTC-352 has been shown to inhibit this pathway, thereby reducing the migratory and invasive potential of these resistant cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for TTC-352 from preclinical and clinical studies.



Table 1: In Vitro Efficacy

Cell Line	Assay Type	Endpoint	TTC-352 Concentrati on	Result	Citation
MCF-7:WS8	qRT-PCR	TFF1 mRNA levels	1 μΜ	Significant increase compared to vehicle control	[1]
MCF-7:WS8	qRT-PCR	GREB1 mRNA levels	1 μΜ	Significant increase compared to vehicle control	[1]
MCF-7:5C	qRT-PCR	TFF1 mRNA levels	1 μΜ	Significant increase compared to vehicle control	[1]
MCF-7:5C	qRT-PCR	GREB1 mRNA levels	1 μΜ	Significant increase compared to vehicle control	[1]
Multiple ER+ Breast Cancer Cell Lines	Cell Growth Assay	Inhibition of Growth	Not Specified	TTC-352 inhibits the growth of three ER+ breast cancer cell lines.	[3][4]

Note: Specific IC50/EC50 values for cell viability were not available in the reviewed literature.

Table 2: Preclinical Xenograft Models



Xenograft Model	Treatment	Outcome	Citation
Tamoxifen-Resistant T47D:A18/PKCα	TTC-352	Induced tumor regression.	[2]
Tamoxifen-Resistant T47D:A18-TAM1	TTC-352	Induced tumor regression.	[2]

Note: Specific percentages of tumor growth inhibition or regression were not detailed in the reviewed literature.

Table 3: Phase I Clinical Trial (NCT03201913) Data



Parameter	Value	Details	Citation
Pharmacokinetics			
Half-life (t½)	7.6–14.3 hours	[11][12]	_
Efficacy			
Median Progression- Free Survival (PFS)	58 days (95% CI = 28, 112)	In heavily pretreated patients with hormone-refractory breast cancer.	[11][12]
Best Response	Stable Disease	Observed in 6 out of 15 patients.	[6]
Safety			
Maximum Tolerated Dose (MTD)	Not reached at tested doses	Five dose levels were evaluated. The 180 mg twice-daily dose is recommended for further testing.	[11][12]
Dose-Limiting Toxicity (DLT)	None observed	[11][12]	_
Grade 3/4 Toxicities	Asymptomatic pulmonary embolism, diarrhea, aspartate transaminase elevation, myalgia, gamma- glutamyltransferase elevation	[11][12]	

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These represent standard procedures and may have been adapted by the original researchers.



Cell Viability Assay (Representative Protocol)

- Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of TTC-352 or control compounds (e.g., vehicle, estradiol).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

ERE-Luciferase Reporter Assay (Representative Protocol)

- Cell Transfection: Co-transfect breast cancer cells (e.g., MCF-7) in a 24-well plate with an
 estrogen response element (ERE)-luciferase reporter plasmid and a Renilla luciferase
 control plasmid using a suitable transfection reagent.
- Treatment: After 24 hours, treat the cells with TTC-352, estradiol (positive control), or vehicle.
- Incubation: Incubate for an additional 24 hours.
- Cell Lysis: Lyse the cells using a passive lysis buffer.
- Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dualluciferase reporter assay system and a luminometer.



 Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Immunoblotting for UPR Markers (Representative Protocol)

- Cell Treatment and Lysis: Treat breast cancer cells with TTC-352 or controls for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Annexin V Staining for Apoptosis (Representative Protocol)

- Cell Treatment and Harvesting: Treat cells with TTC-352 or controls. Harvest both adherent and floating cells.
- Washing: Wash the cells with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V binding buffer.



- Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. [13][14][15][16]
- Incubation: Incubate in the dark at room temperature for 15 minutes.[13][14][15][16]
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[13][14][15][16]

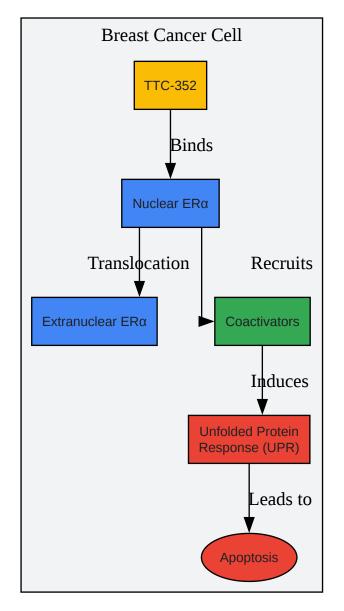
Mass Spectrometry for ERα Coregulator Binding (Representative Protocol)

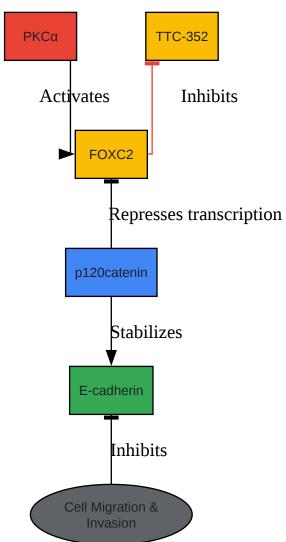
- Nuclear Extract Preparation: Prepare nuclear extracts from breast cancer cells treated with TTC-352 or control compounds.
- ERE-DNA Pulldown: Incubate the nuclear extracts with biotinylated DNA probes containing estrogen response elements (EREs) to capture ERα and its associated proteins.[1]
- Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
- Sample Preparation: Reduce, alkylate, and digest the eluted proteins with trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify and quantify the proteins that co-purified with ERα using a proteomics software suite.

Signaling Pathways and Experimental Workflows

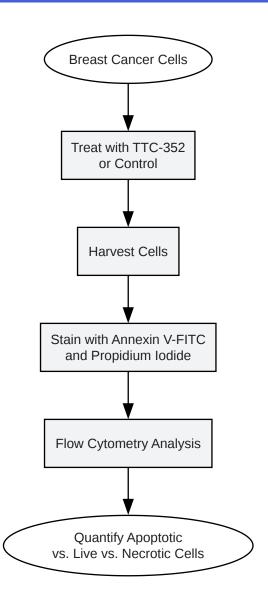
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to TTC-352.











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